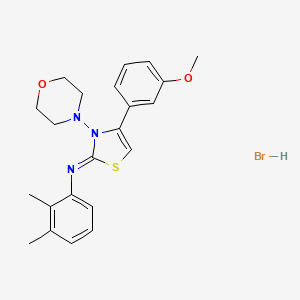![molecular formula C20H16O4S B2973508 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate CAS No. 331460-72-1](/img/structure/B2973508.png)
4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate is a complex organic molecule, featuring a naphthalene moiety, a keto group, and a phenyl group linked through a propenyl chain to a methanesulfonate ester. The presence of the naphthalene ring endows it with significant aromaticity, while the methanesulfonate ester makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : One synthetic method involves the Friedel-Crafts acylation of naphthalene with 4-(phenyl)but-3-en-2-one, followed by the sulfonation of the resultant product. Here are the key steps:
Step 1: Friedel-Crafts Acylation: Naphthalene is reacted with 4-(phenyl)but-3-en-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to form 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl compound.
Step 2: Sulfonation: The resultant product is then treated with methanesulfonyl chloride in the presence of a base like pyridine to yield 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate.
Industrial Production Methods: : On an industrial scale, these reactions are typically carried out in continuous flow reactors to ensure consistent quality and yield. High-throughput screening is used to optimize reaction conditions, like temperature, pressure, and catalyst concentration.
Types of Reactions
Oxidation: This compound can undergo oxidation, especially at the naphthalene ring, forming naphthoquinones under oxidative conditions.
Reduction: The keto group in the compound is reducible, forming secondary alcohols.
Substitution: The naphthalene ring can be further substituted at various positions due to its aromatic nature.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophilic reagents like bromine or nitric acid for substitution reactions.
Major Products Formed
Oxidation yields naphthoquinones.
Reduction results in secondary alcohols.
Substitution with electrophiles results in mono- or disubstituted naphthalene derivatives.
Chemistry
Used as an intermediate in the synthesis of other complex organic molecules.
Acts as a precursor for polymerization reactions.
Biology
Investigated for its potential role in biochemical pathways involving aromatic compounds.
Studied for its interactions with enzymes that process sulfonates.
Medicine
Explored for its potential anti-inflammatory and anti-cancer properties.
Used in the design of novel pharmaceutical compounds.
Industry
Employed in the production of high-performance materials due to its aromatic structure.
Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through its functional groups. The methanesulfonate ester group is highly reactive, undergoing nucleophilic substitution reactions readily. The naphthalene ring provides rigidity and aromaticity, influencing the compound’s interaction with molecular targets.
Molecular Targets and Pathways
Binds to enzymes involved in sulfonation processes.
Interacts with receptor sites due to its aromatic structure, influencing cellular signaling pathways.
Comparison with Other Similar Compounds
Compared to 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate, the methanesulfonate ester exhibits higher reactivity.
Unlike 2-naphthalenesulfonic acid, it has additional functional groups that enhance its applicability in synthetic chemistry.
List of Similar Compounds
4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl benzoate
2-Naphthalenesulfonic acid
Naphthalene-1-sulfonic acid
Hope that gives you a deep dive into this intriguing compound! Let me know if there’s anything more you’re curious about.
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c1-25(22,23)24-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLJPDUOTNVGRP-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)/C=C\C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
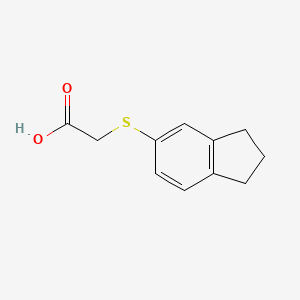
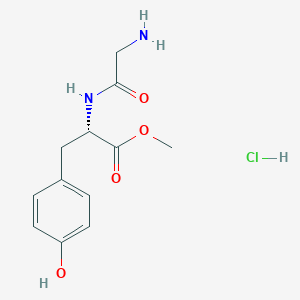
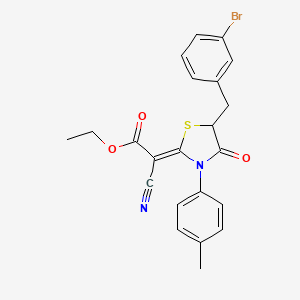
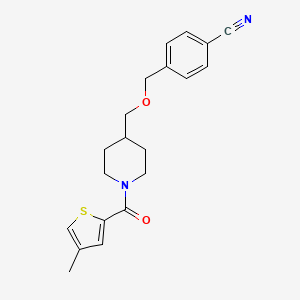
![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)



![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2973441.png)
![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)

